Methylophiopogonone A
Methylophiopogonone A
Methylophiopogonone A is a homoisoflavonoid that is 4H-1-benzopyran-4-one substituted by hydroxy groups at positions 5 and 7, methyl groups at positions 6 and 8 and a (2H-1,3-benzodioxol-5-yl)methyl group at position 3 respectively. It has a role as a plant metabolite. It is a homoisoflavonoid and a member of resorcinols.
Brand Name:
Vulcanchem
CAS No.:
74805-90-6
VCID:
VC0150368
InChI:
InChI=1S/C19H16O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6-7,20-21H,5,8H2,1-2H3
SMILES:
CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C)O
Molecular Formula:
C19H16O6
Molecular Weight:
340.3 g/mol
Methylophiopogonone A
CAS No.: 74805-90-6
Reference Standards
VCID: VC0150368
Molecular Formula: C19H16O6
Molecular Weight: 340.3 g/mol
CAS No. | 74805-90-6 |
---|---|
Product Name | Methylophiopogonone A |
Molecular Formula | C19H16O6 |
Molecular Weight | 340.3 g/mol |
IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethylchromen-4-one |
Standard InChI | InChI=1S/C19H16O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6-7,20-21H,5,8H2,1-2H3 |
Standard InChIKey | AUTZLTCWRDPAPV-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C)O |
Canonical SMILES | CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C)O |
Description | Methylophiopogonone A is a homoisoflavonoid that is 4H-1-benzopyran-4-one substituted by hydroxy groups at positions 5 and 7, methyl groups at positions 6 and 8 and a (2H-1,3-benzodioxol-5-yl)methyl group at position 3 respectively. It has a role as a plant metabolite. It is a homoisoflavonoid and a member of resorcinols. |
PubChem Compound | 10065830 |
Last Modified | Nov 11 2021 |
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